molecular formula C17H15N3O2S B11802389 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide CAS No. 130781-76-9

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11802389
CAS No.: 130781-76-9
M. Wt: 325.4 g/mol
InChI Key: RENJXQGRPSWSBE-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound that contains a five-membered oxadiazole ring. This compound is of significant interest due to its potential biological activities, including antibacterial and enzyme inhibitory properties .

Preparation Methods

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves multiple steps :

    Fischer Esterification: 2-phenylacetic acid is esterified to form ethyl-2-phenylacetate.

    Hydrazine Hydrate Reaction: The ester is reacted with hydrazine hydrate to form 2-phenylacetohydrazide.

    Ring Closure: The hydrazide undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol.

    Electrophilic Reaction: The oxadiazole reacts with 2-bromoacetylbromide and arylated/arenylated amines in an aqueous alkaline medium to generate N-substituted-2-bromoacetamides.

    Final Reaction: The parent oxadiazole reacts with N-substituted-2-bromoacetamides in DMF/LiH to yield the final product.

Chemical Reactions Analysis

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions :

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom.

    Common Reagents and Conditions: Reagents such as hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide are commonly used.

    Major Products: The major products formed include various substituted oxadiazoles and their derivatives.

Scientific Research Applications

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide has several scientific research applications :

Comparison with Similar Compounds

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can be compared with other similar compounds :

Properties

130781-76-9

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21)

InChI Key

RENJXQGRPSWSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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